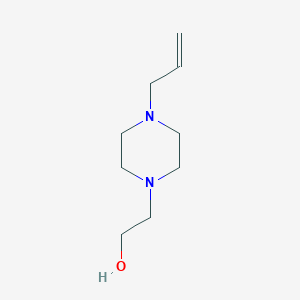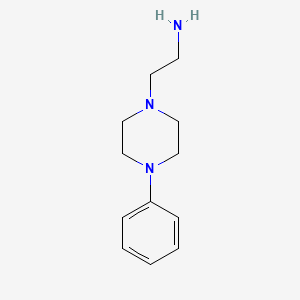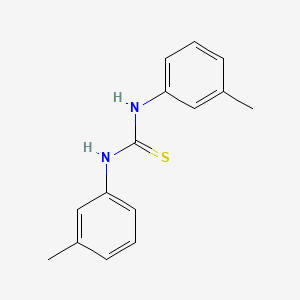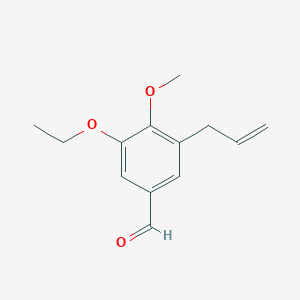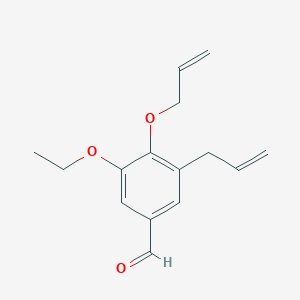
1-(2-Piperidin-4-ylethyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Piperidin-4-ylethyl)azepane is a useful research compound. Its molecular formula is C13H26N2 and its molecular weight is 210.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemometrical Study of Anaesthetic Activity
- Hydrochlorides of alkoxyphenylcarbamic acid esters, including azepan-1-ylethyl derivatives, were analyzed for their surface and infiltration anaesthetical activity. The study employed chemometrical techniques like principal component analysis, cluster analysis, and artificial neural networks to evaluate potential anaesthetic properties (Ďurčeková et al., 2010).
Novel Synthesis of Bicyclic Beta-Lactams
- Research on 1-allyl- and 1-(3-phenylallyl)-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones led to the creation of 3-substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones and other compounds through radical cyclization. This synthesis pathway is significant for the development of 2-(1-alkoxy-2-hydroxyethyl)azepanes (Leemans et al., 2008).
Functionalized Trifluoromethylated Azepanes Synthesis
- A method for generating and alkylating the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion, followed by a novel ring-expansion protocol to create 3-CF3-azepanes, was developed. This synthesis process allows for the production of azepanes with various functionalized side chains (Dolfen et al., 2014).
Arylation and Alkenylation of Alpha-Bromo Eneformamides
- A study on the cross-coupling of alpha-bromo eneformamides or enecarbamates with organic halides under cobalt catalysis produced α-arylated and alkenylated azepane derivatives. These compounds are valuable intermediates for further synthesis of functionalized azepanes (Bassler et al., 2015).
Investigations on 1,3-Dipolar Cycloadditions
- The intramolecular 1,3-dipolar cycloadditions of nitrones or nitrile oxides resulted in the synthesis of azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings. This approach is crucial for creating various N-heterocyclic compounds (Würdemann & Christoffers, 2014).
Synthesis of Functionalized Azepanes
- The preparation of stable bicyclic aziridinium ions and their subsequent ring expansion toward azepanes demonstrated a method for selectively transforming chiral aziridines into biologically significant compounds like fagomines and sedamine (Choi et al., 2017).
Catalytic Asymmetric Synthesis of Azepanes
- The catalytic asymmetric synthesis technique was applied to cyclic amino acids and alkaloid derivatives, including azepanes. This process is pivotal in drug discovery for creating enantioselective compounds (Kano et al., 2010).
Properties
IUPAC Name |
1-(2-piperidin-4-ylethyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJUPXPSGLFKEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406500 |
Source


|
| Record name | 1-(2-piperidin-4-ylethyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96901-05-2 |
Source


|
| Record name | 1-(2-piperidin-4-ylethyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
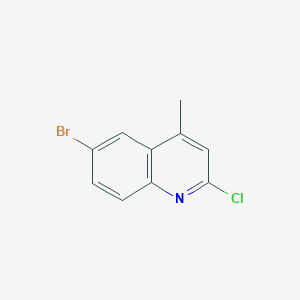
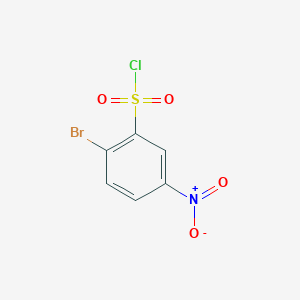

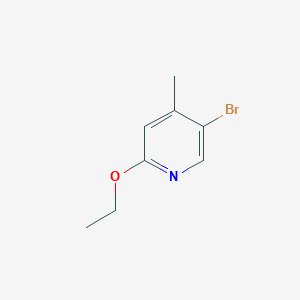
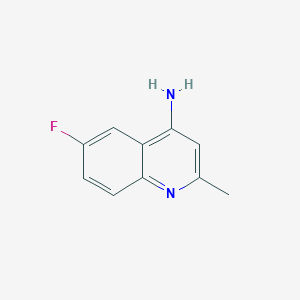

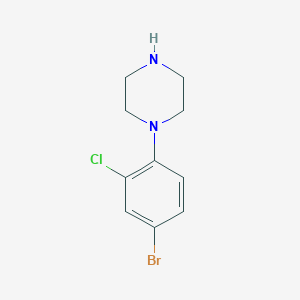
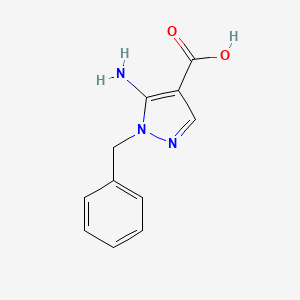
![7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1275910.png)
